2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol
CAS No.:
Cat. No.: VC13310601
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO3 |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C15H23NO3/c1-14(2,17)15(3)11-9-13(19-5)12(18-4)8-10(11)6-7-16-15/h8-9,16-17H,6-7H2,1-5H3 |
| Standard InChI Key | HEBRQFXLIJBZQU-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O |
| Canonical SMILES | CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O |
Introduction
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₃ | |
| Molecular Weight | 265.35 g/mol | |
| XLogP3 | 1.7 (estimated) | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 4 (two methoxy, one hydroxyl, one amine) |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation or Grignard-mediated rearrangements:
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Friedel-Crafts Approach: Reaction of 3,4-dimethoxyphenethylamine derivatives with propionyl chloride under AlCl₃ catalysis forms the tetrahydroisoquinoline backbone . Subsequent methylation and hydroxylation yield the final product .
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Grignard Rearrangement: Trifluoroacetyl-substituted dihydroisoquinoline enamides undergo Grignard-mediated rearrangement to generate tertiary alcohol derivatives, as demonstrated in analogous syntheses .
Table 2. Key Synthetic Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | TFAA, Et₃N, THF, 0°C → rt | 83% | |
| 2 | POCl₃, reflux in acetonitrile | 89% |
Stability and Reactivity
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The tertiary alcohol group is prone to dehydration under acidic conditions .
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Methoxy groups resist hydrolysis under standard conditions but may demethylate under strong acids .
Biological Activity and Applications
Antiproliferative Effects
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In Vitro Activity: Analogous tetrahydroisoquinoline derivatives exhibit antiproliferative activity against cancer cell lines (e.g., HT29/DX) with IC₅₀ values <10 μM . Mechanistic studies suggest tubulin disruption at high concentrations (100–250 μM) .
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Selectivity: Methyl and methoxy substitutions enhance selectivity for tumor cells over normal peripheral blood mononuclear cells (PBMCs) .
Table 3. Biological Data for Related Compounds
| Compound | IC₅₀ (HT29/DX) | Tubulin Inhibition | Source |
|---|---|---|---|
| 6,7-Dimethoxy-1-methyl-THIQ | 8.2 μM | No activity at 30 μM | |
| 1-Benzyl-THIQ derivatives | 2.5–12 μM | Partial disruption |
Neurological Targets
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NMDA Receptor Modulation: Structurally similar compounds (e.g., Ro 04–5595) show affinity for NR2B subunits (Kᵢ = 12 nM) .
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Dopamine D1 Modulation: Tetrahydroisoquinolines act as positive allosteric modulators, suggesting potential in treating cognitive disorders .
Industrial and Research Applications
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Pharmaceutical Intermediate: Key precursor for almorexant (a dual orexin receptor antagonist) .
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Chemical Probes: Used in studying protein-protein interactions in cancer and neurodegenerative diseases .
Challenges and Future Directions
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